molecular formula C24H22Cl2N4O4 B15005500 8-(4-butanoylphenoxy)-7-(3,4-dichlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

8-(4-butanoylphenoxy)-7-(3,4-dichlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B15005500
M. Wt: 501.4 g/mol
InChI Key: GEPQHDIFKLTLBP-UHFFFAOYSA-N
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Description

8-(4-butanoylphenoxy)-7-(3,4-dichlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-butanoylphenoxy)-7-(3,4-dichlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, including the formation of the purine core, functionalization of the phenoxy and benzyl groups, and introduction of the butanoyl group. Common reagents used in these reactions include alkylating agents, chlorinating agents, and various catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy and benzyl groups.

    Reduction: Reduction reactions can occur at the carbonyl group of the butanoyl moiety.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology

In biological research, it may be investigated for its interactions with enzymes and receptors, potentially serving as a lead compound for drug development.

Medicine

The compound could be explored for its therapeutic potential in treating various diseases, including cancer, inflammation, and infectious diseases.

Industry

In industrial applications, it may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 8-(4-butanoylphenoxy)-7-(3,4-dichlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theophylline: Another purine derivative used in the treatment of respiratory diseases.

    Pentoxifylline: A purine derivative with vasodilatory properties.

Uniqueness

8-(4-butanoylphenoxy)-7-(3,4-dichlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other purine derivatives.

Properties

Molecular Formula

C24H22Cl2N4O4

Molecular Weight

501.4 g/mol

IUPAC Name

8-(4-butanoylphenoxy)-7-[(3,4-dichlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C24H22Cl2N4O4/c1-4-5-19(31)15-7-9-16(10-8-15)34-23-27-21-20(22(32)29(3)24(33)28(21)2)30(23)13-14-6-11-17(25)18(26)12-14/h6-12H,4-5,13H2,1-3H3

InChI Key

GEPQHDIFKLTLBP-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CC=C(C=C1)OC2=NC3=C(N2CC4=CC(=C(C=C4)Cl)Cl)C(=O)N(C(=O)N3C)C

Origin of Product

United States

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